Functional Antagonism vs. Agonism: Head-to-Head Comparison with P139-155
In a direct head-to-head comparison from the same study, CD36 peptide P93-110 and P139-155 exhibited diametrically opposite effects on CD36–TSP-1 interaction. P139-155 significantly augmented CD36 binding to immobilized TSP and enhanced ADP- and collagen-induced platelet aggregation, whereas P93-110 blocked CD36–TSP-1 binding and partially inhibited collagen-induced platelet aggregation [1]. The study further demonstrated that P93-110 does not bind TSP-1 alone but gains high-affinity binding only after P139-155 induces a conformational change in TSP-1, confirming distinct functional roles [1].
| Evidence Dimension | Effect on CD36–TSP-1 binding |
|---|---|
| Target Compound Data | Blocked CD36 binding to immobilized TSP |
| Comparator Or Baseline | P139-155: Significantly augmented CD36 binding to TSP |
| Quantified Difference | Opposite functional directionality: antagonism vs. agonism |
| Conditions | Solid-phase binding assay using immobilized TSP and purified CD36; platelet-rich plasma aggregation assays |
Why This Matters
Procurement of CD36 (93-110)-Cys is essential for experiments requiring TSP-1–CD36 antagonism; use of P139-155 would produce agonism and confound results.
- [1] Leung LLK, Li W-X, McGregor JL, Albrecht G, Howard RJ. CD36 peptides enhance or inhibit CD36-thrombospondin binding. A two-step process of ligand-receptor interaction. J Biol Chem. 1992;267(25):18244-18250. View Source
